1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylic acid
Description
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Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-3-1-8(2-4-9)7-19-11(14(16,17)18)6-5-10(12(19)20)13(21)22/h1-6H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQRTVZFTFYMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylic acid is a complex organic compound with significant biological activity. Its unique structure, characterized by a chlorobenzyl group and a trifluoromethyl substituent, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring with various functional groups that contribute to its biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, which can influence its interaction with biological targets.
This compound interacts with specific molecular targets, including enzymes and receptors. The mechanism primarily involves:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, altering their activity.
- Receptor Modulation : It can act as an allosteric modulator for certain receptors, enhancing or inhibiting their response to endogenous ligands.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains.
- Cytotoxicity : It shows promising cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Preliminary findings suggest it may have neuroprotective properties through modulation of neurotransmitter receptors.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Modulates neurotransmitter receptor activity |
Table 2: Mechanistic Insights
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase (COX) | Decreased activity | |
| Receptor Modulation | α7 Nicotinic Receptors | Enhanced response |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent. -
Cytotoxicity in Cancer Research :
In vitro assays demonstrated that the compound induced apoptosis in HeLa and MCF-7 cancer cell lines. The IC50 values were recorded at concentrations lower than many existing chemotherapeutics, highlighting its potential for further development. -
Neuroprotective Mechanisms :
A recent investigation into the neuroprotective effects revealed that the compound could enhance acetylcholine receptor activity, which may aid in protecting neuronal cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Step 1 : Condensation of 4-chlorobenzyl derivatives with trifluoromethyl-substituted pyridine precursors (analogous to methods in ).
- Step 2 : Cyclization under catalytic conditions (e.g., palladium or copper catalysts) in solvents like DMF or toluene ().
- Optimization : Use high-purity reagents, control temperature (80–120°C), and monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–2 mol%) to minimize side products ( ).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm ( ).
- Structural Confirmation : Use H/C NMR (DMSO-d6 or CDCl3) to verify substituent positions. Mass spectrometry (ESI-MS) confirms molecular weight ().
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and dilute in PBS (pH 7.4) for in vitro studies. Use surfactants (e.g., Tween-80) for hydrophobic batches ().
- Stability : Store at –20°C under inert gas (N2/Ar). Perform accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability ( ).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., COX-2, as suggested in ). Focus on the trifluoromethyl group’s electrostatic interactions ().
- QSAR Analysis : Correlate substituent modifications (e.g., chlorobenzyl vs. fluorobenzyl) with bioactivity data from in vitro assays ().
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, reports antimicrobial activity in gram-positive bacteria, while focuses on anticancer targets. Standardize protocols (e.g., CLSI guidelines) for cross-study validation ().
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity ().
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of the dihydropyridine ring). Introduce blocking groups (e.g., methyl or fluorine) at vulnerable sites ( ).
- Bioavailability : Use lipid-based nanoformulations or prodrug strategies (e.g., esterification of the carboxylic acid group) to enhance absorption ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
